molecular formula C14H13N5O2S B2641641 (pyridin-3-yl)methyl N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate CAS No. 2034366-21-5

(pyridin-3-yl)methyl N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate

Cat. No.: B2641641
CAS No.: 2034366-21-5
M. Wt: 315.35
InChI Key: KAEUDWYNCFWXBJ-UHFFFAOYSA-N
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Description

(pyridin-3-yl)methyl N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate is a complex organic compound that features a pyridine ring, a thiophene ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pyridin-3-yl)methyl N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling. The final step involves the formation of the carbamate linkage, which can be achieved by reacting the intermediate with an isocyanate under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while substitution on the pyridine ring can introduce halogen or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, (pyridin-3-yl)methyl N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could be used in the development of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory or infectious diseases.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (pyridin-3-yl)methyl N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (pyridin-4-yl)methyl N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate
  • (pyridin-2-yl)methyl N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate
  • (pyridin-3-yl)methyl N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-5-yl]methyl}carbamate

Uniqueness

What sets (pyridin-3-yl)methyl N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate apart from similar compounds is its specific arrangement of functional groups, which can result in unique reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

pyridin-3-ylmethyl N-[(1-thiophen-3-yltriazol-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-14(21-9-11-2-1-4-15-6-11)16-7-12-8-19(18-17-12)13-3-5-22-10-13/h1-6,8,10H,7,9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEUDWYNCFWXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC(=O)NCC2=CN(N=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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